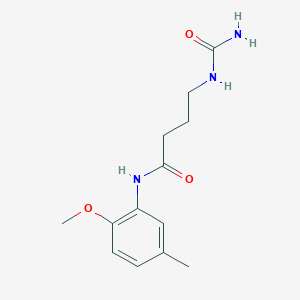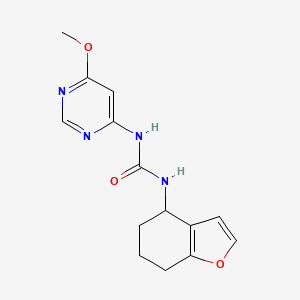![molecular formula C13H20ClNO B7637134 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol is a chemical compound that has been extensively studied for its potential therapeutic uses. It is also known by its chemical name, Mepivacaine, and is a local anesthetic that is used to numb specific areas of the body during medical procedures. In
Wirkmechanismus
Mepivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbing effect on the area where the drug is administered.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. However, it can cause local side effects such as numbness, tingling, and muscle weakness. These side effects are generally mild and temporary.
Vorteile Und Einschränkungen Für Laborexperimente
Mepivacaine is a commonly used local anesthetic in laboratory experiments due to its potency and low toxicity. However, it is important to note that Mepivacaine can affect the activity of certain enzymes, which can impact the results of some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Mepivacaine. One area of research is the development of new formulations of the drug that can be used for longer periods of time without causing local side effects. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions, and further research in this area may lead to the development of new therapies for these conditions. Finally, there is ongoing research into the mechanism of action of Mepivacaine, which may provide insights into the development of new local anesthetics with improved properties.
Synthesemethoden
The synthesis of 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol involves the reaction of 3-methylbutan-1-ol with 4-chloro-3-methylbenzylamine in the presence of a catalyst. This reaction results in the formation of Mepivacaine, which is then purified and used for various applications.
Wissenschaftliche Forschungsanwendungen
Mepivacaine has been extensively studied for its potential therapeutic uses. It is commonly used as a local anesthetic in medical procedures such as dental work, surgery, and childbirth. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
4-[(4-chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)11(2)7-12/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKRURNBHFKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(C)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)